
Rp-8-CPT-cAMPS
Übersicht
Beschreibung
Rp-8-CPT-cAMPS is a cyclic adenosine monophosphate (cAMP) analog that has been extensively used in scientific research as a tool to study cAMP-dependent signaling pathways. It is a potent and selective antagonist of protein kinase A (PKA), which plays a critical role in regulating various cellular processes, including metabolism, gene expression, and cell proliferation.
Wissenschaftliche Forschungsanwendungen
Rp-8-CPT-cAMPS: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung
Hemmung der PKA-induzierten Phosphorylierung: this compound wird häufig verwendet, um die durch die cAMP-abhängige Proteinkinase (PKA) stimulierte Phosphorylierung zu hemmen. Diese Anwendung ist entscheidend in Studien, in denen die Eliminierung der durch den ersten Botenstoff stimulierten Phosphorylierung notwendig ist .
Spezifität für PKA-Isoformen: Diese Verbindung selektiert bevorzugt Site A von RI gegenüber Site A von RII und favorisiert Site B von RII gegenüber Site B von RI, was sie zu einem wertvollen Werkzeug für die Unterscheidung der Rollen verschiedener PKA-Isoformen in zellulären Prozessen macht .
Resistenz gegen Phosphodiesterasen: this compound ist resistent gegen Säugetier-zyklische Nukleotid-abhängige Phosphodiesterasen, was es zu einem stabilen Analogon für Experimente macht, bei denen eine verlängerte Hemmung der PKA erwünscht ist .
Lipophilie und Membranpermeabilität: Aufgrund seiner lipophilen Natur kann this compound leicht Zellmembranen durchdringen, was seine Verwendung in zellulären Assays erleichtert, bei denen ein intrazellulärer Zugang erforderlich ist .
Modulation von cAMP-Signalwegen: Dieses Analogon kann verwendet werden, um cAMP-Signalwege zu modulieren und so Einblicke in die komplexe Regulation zellulärer Reaktionen zu gewinnen, die durch cAMP vermittelt werden .
Studium von Multiproteinkomplexen: this compound dient als Werkzeug für das Studium der Funktionsweise von cAMP-sensing-Multiproteinkomplexen und hilft so, ihre Rolle in verschiedenen Signalwegen zu verstehen .
Für detailliertere technische Informationen und eine aktualisierte Referenzliste können Sie sich an die Ressourcen wenden, die vom BIOLOG Life Science Institute und anderen wissenschaftlichen Publikationen bereitgestellt werden.
Wirkmechanismus
Biochemical Pathways
The primary pathway affected by Rp-8-CPT-cAMPS is the cAMP signaling pathway. By inhibiting PKA, this compound disrupts the normal functioning of this pathway. This can have various downstream effects, depending on the specific cellular context. For instance, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and largely reduce VASP phosphorylation by forskolin and fenoterol .
Result of Action
The molecular and cellular effects of this compound action are largely dependent on the specific cellular context. In one study, this compound was found to reduce GTP-loading of Rap1 by both 8-pCPT-2’-O-Me-cAMP and 6-Bnz-cAMP . It also largely diminishes the augmentation of bradykinin-induced IL-8 release by the PKA activator 6-Bnz-cAMP and the Epac activator 8-pCPT-2’-O-Me-cAMP .
Biochemische Analyse
Biochemical Properties
Rp-8-CPT-cAMPS plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the cAMP-dependent protein kinase type I and type II . The nature of these interactions is inhibitory, as this compound prevents the kinase holoenzyme from dissociation and thus from activation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of cAMP-dependent protein kinases, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, specifically the regulatory subunit of PKA. It inhibits enzyme activation and changes in gene expression by preventing the dissociation of the kinase holoenzyme .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of cAMP-dependent protein kinases .
Metabolic Pathways
This compound is involved in the cAMP-dependent protein kinase metabolic pathway . It interacts with enzymes in this pathway, inhibiting their activation and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Due to its lipophilic nature, it is likely to permeate cell membranes easily .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role in inhibiting cAMP-dependent protein kinases, it is likely to be found wherever these enzymes are present within the cell .
Eigenschaften
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXMSJRRXLCVMW-JVSRKQJHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635549 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129735-01-9 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


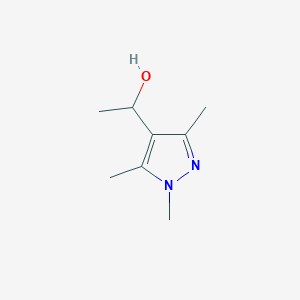
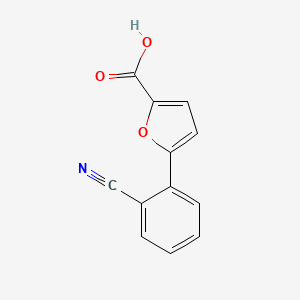

![(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol](/img/structure/B1630167.png)
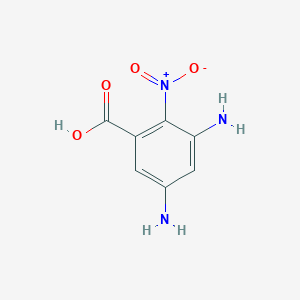
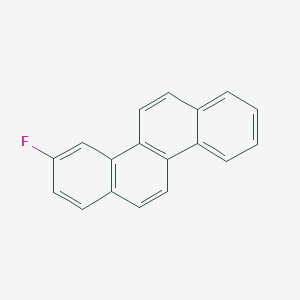
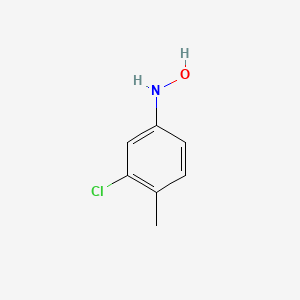
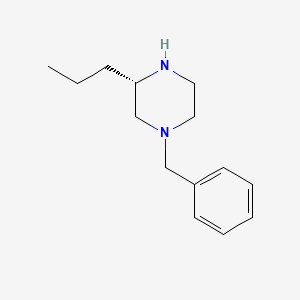
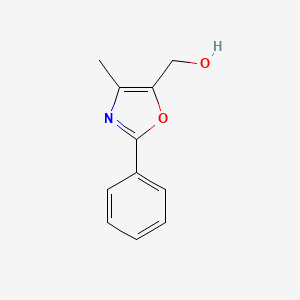



![3-Methylbenzo[d]isoxazol-5-ol](/img/structure/B1630179.png)

